molecular formula C6H2BrF4N B6230846 2-bromo-6-fluoro-3-(trifluoromethyl)pyridine CAS No. 1807069-94-8

2-bromo-6-fluoro-3-(trifluoromethyl)pyridine

Cat. No.: B6230846
CAS No.: 1807069-94-8
M. Wt: 244
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Description

2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and trifluoromethyl groups attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-fluoro-3-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination of 6-fluoro-3-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the bromine and fluorine substituents onto the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the substituents introduced. For example, cross-coupling with phenylboronic acid yields 2-phenyl-6-fluoro-3-(trifluoromethyl)pyridine .

Mechanism of Action

The mechanism of action of 2-bromo-6-fluoro-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. In pharmaceuticals, it may inhibit enzymes or receptors involved in disease pathways. For example, it has been used in the preparation of heteroaromatic amide derivatives that inhibit the Nav1.7 sodium channel, which is implicated in pain signaling . The presence of fluorine and trifluoromethyl groups enhances its binding affinity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine is unique due to the specific positioning of its substituents, which confer distinct reactivity and properties. The combination of bromine, fluorine, and trifluoromethyl groups enhances its chemical stability and biological activity, making it a valuable compound in various applications .

Properties

CAS No.

1807069-94-8

Molecular Formula

C6H2BrF4N

Molecular Weight

244

Purity

95

Origin of Product

United States

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